molecular formula C20H19FN4O3S2 B2454797 3-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide CAS No. 1797320-64-9

3-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide

Cat. No. B2454797
CAS RN: 1797320-64-9
M. Wt: 446.52
InChI Key: HPPWQMZKXPHOID-UHFFFAOYSA-N
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Description

3-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide, also known as compound X, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Properties

  • Co(II) Complexes Synthesis : Co(II) complexes of similar compounds demonstrate interesting fluorescence properties and potential anticancer activity, particularly against human breast cancer cell lines (MCF 7) (Vellaiswamy & Ramaswamy, 2017).
  • Characterization of Derivatives : Derivatives of benzamide, including fluorophenylsulfonamido compounds, have been synthesized and characterized, indicating a broad range of chemical possibilities and applications (Achugatla, Ghashang, & Guhanathan, 2017).
  • Anticancer Agent Synthesis : Synthesis of substituted benzamide/benzene sulfonamides has been explored for their potential as anti-inflammatory and anti-cancer agents (Gangapuram & Redda, 2009).

Therapeutic Applications

  • Anticancer Activity : Some compounds have shown potent anticancer activity, particularly in breast cancer cell lines, highlighting their potential as therapeutic agents (Redda et al., 2011).
  • Inhibitors of Vascular Endothelial Growth Factor : Certain benzamides act as selective inhibitors of vascular endothelial growth factor receptor-2, suggesting their utility in treating cancers and potentially other angiogenesis-related diseases (Borzilleri et al., 2006).

Methodological Advances

  • One-Pot Synthesis Methods : Advanced synthesis methods for creating heterocyclic compounds, including those related to benzamides, have been developed to streamline the production process (Rozentsveig et al., 2013).
  • PET Imaging Agents : Certain benzamide derivatives have been synthesized for use in PET imaging, indicating their potential in diagnostic imaging, particularly in oncology (Wang et al., 2013).

properties

IUPAC Name

3-[(2-fluorophenyl)sulfonylamino]-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3S2/c21-17-6-1-2-7-18(17)30(27,28)24-15-5-3-4-14(12-15)19(26)23-16-8-10-25(13-16)20-22-9-11-29-20/h1-7,9,11-12,16,24H,8,10,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPWQMZKXPHOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3F)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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